2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
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Overview
Description
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a thiadiazole ring fused with a piperazine moiety, which is further substituted with a methylpyridazinyl group. This unique structure endows the compound with a range of biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, anti-tubercular, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For instance, it has been shown to inhibit phosphodiesterase type 4 (PDE4), which plays a role in inflammatory processes. The compound’s interaction with PDE4 can reduce the production of pro-inflammatory cytokines and chemokines .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-Methoxy-6-((4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Exhibits anti-inflammatory properties.
Uniqueness
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring with a piperazine and methylpyridazinyl group. This structure provides a distinct set of biological activities, making it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S/c1-9-2-3-10(14-13-9)16-4-6-17(7-5-16)11-15-12-8-18-11/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPWDKRCTWFOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NN=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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